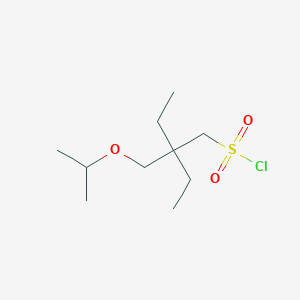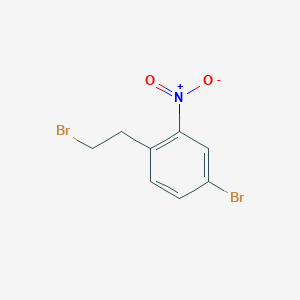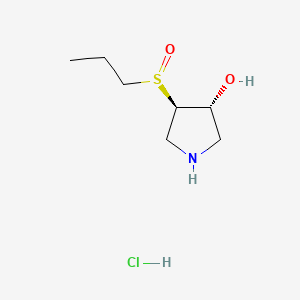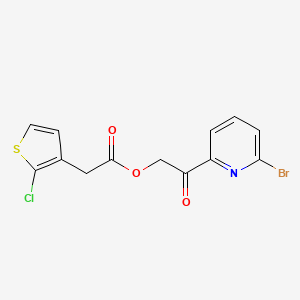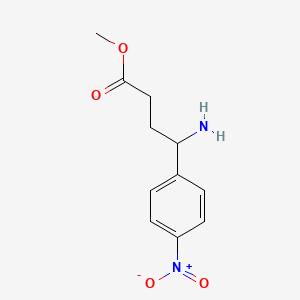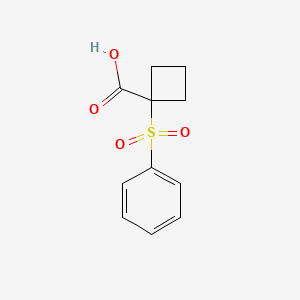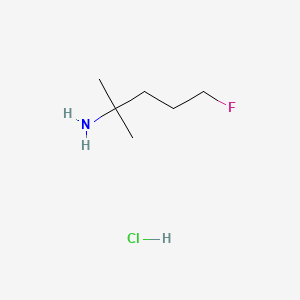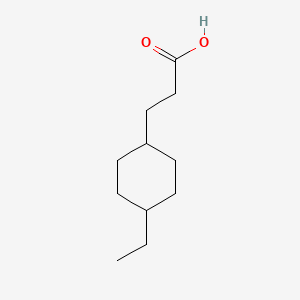
(4-Methyl-3-sulfamoylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-3-sulfamoylphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO4S This compound is notable for its boronic acid functional group, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-sulfamoylphenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-3-nitrophenol.
Nitration: The nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Sulfamoylation: The amine group is then converted to a sulfamoyl group using sulfamoyl chloride in the presence of a base like triethylamine.
Borylation: Finally, the phenyl ring is borylated using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to maintain consistent reaction conditions and improve yield.
Catalyst Recovery and Reuse: Palladium catalysts are often recovered and reused to reduce costs.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions: (4-Methyl-3-sulfamoylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated compounds, facilitated by a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Triethylamine or potassium carbonate for deprotonation steps.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Functionalized Derivatives: From substitution reactions involving the sulfamoyl group.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the boronic acid group, which can form reversible covalent bonds with active site serine residues.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for protease inhibitors.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of (4-Methyl-3-sulfamoylphenyl)boronic acid in various applications involves:
Formation of Covalent Bonds: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles.
Catalytic Activity: In Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds.
Molecular Targets and Pathways:
Enzymes: Targets enzymes with active site serine residues.
Catalytic Cycles: Involves palladium-catalyzed cycles in cross-coupling reactions.
相似化合物的比较
Phenylboronic Acid: Lacks the methyl and sulfamoyl groups, making it less versatile.
(4-Methylphenyl)boronic Acid: Similar but lacks the sulfamoyl group, reducing its potential for further functionalization.
(3-Sulfamoylphenyl)boronic Acid: Similar but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: (4-Methyl-3-sulfamoylphenyl)boronic acid is unique due to the combination of the boronic acid, methyl, and sulfamoyl groups, which confer distinct reactivity and versatility in various chemical and biological applications.
属性
IUPAC Name |
(4-methyl-3-sulfamoylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4,10-11H,1H3,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOXRGKPHBDRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)

